molecular formula C34H34N6O5S B2675350 N-(2H-1,3-benzodioxol-5-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide CAS No. 1102444-78-9

N-(2H-1,3-benzodioxol-5-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide

Cat. No.: B2675350
CAS No.: 1102444-78-9
M. Wt: 638.74
InChI Key: QTECREZKBOEWQV-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a benzodioxolyl group, a sulfanyl-linked imidazoquinazolinone core, and a phenylpiperazine moiety. The synthesis likely involves multi-step condensation and functionalization, akin to methods described for related N-substituted butanamide derivatives .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N6O5S/c1-2-29(32(42)35-22-12-14-27-28(20-22)45-21-44-27)46-34-37-25-11-7-6-10-24(25)31-36-26(33(43)40(31)34)13-15-30(41)39-18-16-38(17-19-39)23-8-4-3-5-9-23/h3-12,14,20,26,29H,2,13,15-19,21H2,1H3,(H,35,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTECREZKBOEWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C5=NC(C(=O)N53)CCC(=O)N6CCN(CC6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide is a complex organic compound with potential biological activities. Its structure incorporates several pharmacologically relevant moieties, including a benzodioxole unit, an imidazoquinazoline core, and a phenylpiperazine ring. This article aims to summarize the biological activity of this compound based on available research findings.

The compound has the following characteristics:

PropertyValue
Molecular FormulaC34H34N6O5S
Molecular Weight638.74 g/mol
CAS Number1102444-78-9
LogP4.2297
Polar Surface Area99.827 Ų

Biological Activity Overview

The biological activity of N-(2H-1,3-benzodioxol-5-yl)-2-{...} has been investigated in various studies, focusing primarily on its anticancer and antioxidant properties.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzodioxole have shown promising results against various cancer cell lines:

  • Cytotoxicity : Compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{...} have demonstrated cytotoxic effects against Hep3B liver cancer cells. For example, a related compound reduced α-fetoprotein secretion significantly compared to untreated cells, indicating potential as an anticancer agent .
  • Cell Cycle Arrest : In studies involving cell cycle analysis, certain benzodioxole derivatives induced G2-M phase arrest in cancer cells, suggesting mechanisms through which they may inhibit tumor growth .

Antioxidant Activity

The antioxidant potential of compounds containing the benzodioxole moiety has been documented in several studies:

  • DPPH Assay : The antioxidant activity was assessed using the DPPH free radical scavenging method. Compounds demonstrated varying degrees of activity, with some showing IC50 values comparable to known antioxidants like Trolox .

Study 1: Synthesis and Evaluation of Benzodioxole Derivatives

In a study published in Heterocyclic Communications, researchers synthesized several benzodioxole derivatives and evaluated their biological activities. Compound 2a exhibited potent anticancer activity against Hep3B cells and induced cell cycle arrest at G2-M phase .

Study 2: Structure–Activity Relationship (SAR)

A structure–activity relationship study highlighted the importance of specific functional groups in enhancing biological activity. The presence of the imidazoquinazoline core was crucial for the observed anticancer effects, while the phenylpiperazine moiety contributed to the overall pharmacological profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound’s properties, we compare it with three analogs based on structural and functional motifs:

Table 1: Structural and Functional Comparison

Compound Name / Motif Core Structure Key Functional Groups Reported Bioactivity Reference
Target Compound Imidazo[1,2-c]quinazolinone Benzodioxolyl, phenylpiperazine, sulfanyl Hypothesized kinase/receptor modulation
N-Methyl-3-oxobutanamide derivatives Butanamide Methyl, phenylhydrazono Antimicrobial, enzyme inhibition
Marine actinomycete-derived salternamides Polyketide-amino acid hybrids Benzene, dioxane, amide Anticancer, antibacterial
Plant-derived pyrazole carbamothioyls Pyrazole-thiazole Carbamothioyl, benzoyl Anti-inflammatory, antioxidant

Key Findings:

Structural Complexity vs. Bioactivity: The target compound’s imidazoquinazolinone core is distinct from simpler butanamide derivatives (e.g., N-methyl-3-oxobutanamide), which exhibit moderate antimicrobial activity . Its sulfanyl linkage and phenylpiperazine group may confer enhanced selectivity for cellular targets compared to salternamides, which rely on polyketide backbones for bioactivity . Computational similarity metrics (e.g., Tanimoto index) could quantify overlap with known kinase inhibitors, though such data are absent in the evidence .

Synthetic Accessibility: The compound’s synthesis likely requires sequential condensation and thiourea bridge formation, mirroring methods for pyrazole carbamothioyls . However, the imidazoquinazolinone core demands specialized reagents and purification steps, unlike simpler marine-derived salternamides produced via microbial fermentation .

For example, structurally related phenylpiperazine derivatives are known dopamine D3 receptor antagonists, though direct evidence is lacking here.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be monitored?

  • Methodology : The synthesis involves multi-step protocols, including condensation reactions and heterocyclic ring formation. For example:

  • Step 1 : Preparation of the imidazo[1,2-c]quinazolinone core via cyclization of substituted quinazoline precursors under microwave-assisted conditions (reducing reaction time by ~40% compared to conventional heating) .
  • Step 2 : Introduction of the sulfanyl group using thiol-nucleophile substitution, optimized at 60–80°C in DMF with catalytic base (e.g., K₂CO₃) .
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to track intermediates and final product purity.

Q. Which spectroscopic techniques are critical for structural characterization?

  • Key Methods :

  • NMR : ¹H/¹³C NMR to confirm regioselectivity of the benzodioxole and phenylpiperazine moieties. Aromatic protons in the benzodioxole group typically appear as doublets at δ 6.7–7.1 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~650–660 Da) and detect fragmentation patterns of the imidazoquinazoline core .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (C-S linkage) confirm functional groups .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

  • Approach :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for key steps (e.g., cyclization or sulfanyl insertion). For example, ICReDD’s reaction path search methods identify low-energy pathways, reducing experimental trial-and-error by ~30% .
  • AI-Driven Simulations : Integrate COMSOL Multiphysics with machine learning to predict solvent effects or catalyst performance. AI models trained on PubChem data can suggest optimal conditions (e.g., solvent polarity, temperature) .

Q. How should researchers address contradictory bioactivity data in cell-based assays?

  • Resolution Strategies :

  • Dose-Response Analysis : Test a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects. Discrepancies may arise from off-target interactions at high doses .
  • Control Experiments : Use knockout cell lines (e.g., lacking target receptors like 5-HT or dopamine receptors) to confirm mechanism-specific activity .
  • Data Reprodubility : Validate assays across multiple labs with standardized protocols (e.g., ATP-based viability assays vs. microscopy-based apoptosis counts) .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

  • Optimization Techniques :

  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps; Pd/C often achieves >90% yield in imidazoquinazoline reductions .
  • Solvent Selection : Replace DMF with dimethylacetamide (DMAc) to enhance solubility of hydrophobic intermediates, reducing byproduct formation .
  • Workflow Automation : Implement AI-guided flow chemistry systems to maintain precise stoichiometry and temperature control during scale-up .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility profiles?

  • Case Study : If one study reports aqueous solubility >1 mg/mL while another finds <0.1 mg/mL:

  • Variables to Check :
  • pH : Solubility may vary drastically in acidic (e.g., pH 3) vs. neutral buffers due to protonation of the piperazine group .
  • Polymorphism : Use X-ray crystallography to identify crystalline vs. amorphous forms; amorphous phases often exhibit higher solubility .
  • Experimental Validation : Conduct dynamic light scattering (DLS) to measure particle size distribution in suspension .

Methodological Best Practices

Q. What are the best practices for stability testing under experimental conditions?

  • Protocol :

  • Temperature/Humidity : Store lyophilized samples at -20°C under nitrogen to prevent hydrolysis of the benzodioxole ring .
  • Light Exposure : Protect from UV light to avoid sulfanyl bond degradation; use amber vials for long-term storage .
  • In Situ Monitoring : Employ UPLC-PDA at timed intervals during kinetic studies to detect decomposition products .

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